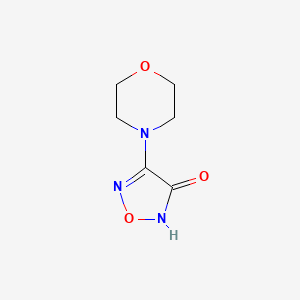

3-Hydroxy-4-(morpholin-4-yl)-1,2,5-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-yl-1,2,5-oxadiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c10-6-5(7-12-8-6)9-1-3-11-4-2-9/h1-4H2,(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJSBCUEGGTNLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NONC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-(morpholin-4-yl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydroxylamine derivative with a nitrile compound, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-(morpholin-4-yl)-1,2,5-oxadiazole can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a reduced oxadiazole ring.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

3-Hydroxy-4-(morpholin-4-yl)-1,2,5-oxadiazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(morpholin-4-yl)-1,2,5-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The hydroxy group and the morpholine ring play crucial roles in its binding affinity and specificity. The oxadiazole ring can interact with various molecular targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Physical and Material Properties

- Crystal Packing : 3,4-Bis(4-nitrophenyl)-1,2,5-oxadiazole 2-oxide forms centrosymmetric dimers via C–H···O bonds, creating a 3D network . In contrast, morpholine-substituted analogs like this compound may exhibit less rigidity due to the flexible morpholine ring.

- Energetic Performance : Nitro-substituted derivatives (e.g., 3-nitro-4-R-1,2,5-oxadiazoles) are prioritized for high-density explosives, whereas hydroxy/morpholine groups reduce energy density but improve stability .

Biological Activity

3-Hydroxy-4-(morpholin-4-yl)-1,2,5-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by an oxadiazole ring substituted with a hydroxyl group and a morpholine moiety. This unique structure is believed to contribute to its biological properties.

Antimicrobial Activity

Compounds containing the oxadiazole scaffold have demonstrated significant antimicrobial properties. Research indicates that derivatives of oxadiazoles exhibit activity against various pathogens:

- Antibacterial Activity : Studies have shown that 1,3,4-oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown Minimum Inhibitory Concentrations (MICs) as low as against Mycobacterium tuberculosis .

- Antifungal Activity : The oxadiazole derivatives also display antifungal properties, with some compounds showing effectiveness against common fungal strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Mechanism of Action : The compound may inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). For example, compounds within this class have shown IC50 values in the micromolar range against various cancer cell lines .

- Case Studies : In vitro studies have indicated that specific oxadiazole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance, a derivative was reported to have an IC50 value of against MCF-7 breast cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in DNA replication and repair processes in cancer cells.

- Disruption of Cellular Signaling : By modulating signaling pathways associated with cell survival and apoptosis, the compound can induce programmed cell death in malignant cells.

- Antioxidant Properties : Some studies suggest that oxadiazole derivatives possess antioxidant activity that may contribute to their protective effects against oxidative stress in cells .

Table 1: Biological Activities of this compound Derivatives

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 3-Hydroxy-4-(morpholin-4-yl)-1,2,5-oxadiazole?

To confirm the structure and purity, employ a combination of:

- 1H, 13C, and 15N NMR spectroscopy to identify proton/carbon environments and nitrogen bonding patterns .

- IR spectroscopy to detect functional groups like hydroxyl (-OH) and morpholine C-N stretches .

- Elemental analysis to verify stoichiometry .

- Single-crystal X-ray diffraction (if crystallizable) for definitive structural confirmation .

Q. What synthetic challenges arise when modifying the oxadiazole ring in this compound?

Key challenges include:

- Regioselectivity : The oxadiazole’s electron-deficient nature complicates nucleophilic substitution unless activated by nitro or sulfonyl groups .

- Thermal instability : Avoid prolonged heating; use mild conditions (e.g., room temperature for coupling reactions) .

- Solvent selection : Polar aprotic solvents (DMSO, DMF) are optimal for reactions involving oxadiazole intermediates .

Q. How can researchers confirm the compound’s purity post-synthesis?

- High-Performance Liquid Chromatography (HPLC) with UV detection at λ = 254 nm to assess purity .

- Differential Scanning Calorimetry (DSC) to check for melting point consistency and thermal decomposition thresholds .

- Mass spectrometry (ESI-MS) to validate molecular weight and detect impurities .

Advanced Research Questions

Q. How does the substitution pattern on the oxadiazole ring influence stability and reactivity?

- Stability : The 1,2,5-oxadiazole core is less thermodynamically stable than 1,3,4-oxadiazole isomers due to lower aromatic stabilization energy (ASE). Computational studies (B3LYP/6-311+G) suggest introducing electron-withdrawing groups (e.g., nitro, sulfonyl) enhances stability by reducing ring strain .

- Reactivity : The morpholinyl group at the 4-position directs electrophilic substitutions to the 3-hydroxy position. Halogenation requires pre-activation via nitration or sulfonation .

Q. What strategies mitigate thermal instability during exothermic reactions?

- Controlled heating : Use reflux with gradual temperature ramping (<5°C/min) to prevent decomposition .

- Inert atmosphere : Conduct reactions under nitrogen/argon to avoid oxidative side reactions .

- Additives : Stabilize intermediates with chelating agents (e.g., EDTA) or radical scavengers (e.g., BHT) .

Q. How can computational methods predict the compound’s stability and electronic properties?

- Quantum mechanics (QM) : Calculate HOMO-LUMO gaps (B3LYP/6-311+G) to assess redox behavior. Lower gaps (<4 eV) correlate with higher reactivity .

- Nucleus-Independent Chemical Shift (NICS) : Evaluate aromaticity; NICS(1) values <−10 ppm indicate strong diatropic ring currents .

- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict aggregation or hydrolysis .

Q. How does the morpholinyl group affect bioactivity and pharmacokinetics?

- Bioactivity : The morpholine moiety enhances solubility and acts as a hydrogen-bond acceptor, improving binding to targets like STAT3 .

- Pharmacokinetics : Morpholine increases logP slightly (~0.5–1.0), balancing lipophilicity for cell membrane penetration while retaining aqueous solubility (logS ≈ −3.0) .

Q. How to design derivatives for enhanced STAT3 inhibition via structure-activity relationships (SAR)?

- Substitution at 3-position : Introduce aminomethyl groups (e.g., Pt(II) complexes) to chelate metals and disrupt STAT3-DNA interactions .

- Electrophilic substituents : Add sulfonyl or nitro groups at the 4-position to improve binding affinity (IC50 < 1 µM) .

- Hybrid scaffolds : Combine oxadiazole with triazole or pyrazole rings to exploit synergistic inhibition of multiple pathways .

Q. What are the primary biological targets of this compound?

- Enzyme inhibition : Targets thiol-dependent enzymes (e.g., thioredoxin reductase) via redox interactions with the oxadiazole ring .

- Anticancer activity : Inhibits STAT3 signaling in tumor cells, inducing apoptosis (EC50 ≈ 5–10 µM) .

- Antimicrobial potential : Disrupts bacterial biofilm formation by interfering with quorum-sensing pathways .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Dose-response validation : Replicate assays (e.g., MTT, Western blot) under standardized conditions (pH 7.4, 37°C) .

- Metabolite profiling : Use LC-MS to identify active vs. inactive degradation products .

- Species-specific effects : Compare human vs. murine cell lines to assess translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.